molecular formula C12H9BrN4S B11973325 5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine

5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine

Cat. No.: B11973325
M. Wt: 321.20 g/mol
InChI Key: KWQZLBUKSHADSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine: is a heterocyclic compound that features a thieno[2,3-D]pyrimidine core with a 4-bromophenyl and hydrazino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-D]pyrimidine derivatives with hydrazine hydrate under reflux conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like hydrazine .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed its binding affinity to the active site of CDK2, involving essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazino group and bromophenyl substituent contribute to its potent anticancer activity and make it a valuable scaffold for drug development.

Properties

Molecular Formula

C12H9BrN4S

Molecular Weight

321.20 g/mol

IUPAC Name

[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C12H9BrN4S/c13-8-3-1-7(2-4-8)9-5-18-12-10(9)11(17-14)15-6-16-12/h1-6H,14H2,(H,15,16,17)

InChI Key

KWQZLBUKSHADSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.